Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate
CAS No.: 895260-55-6
Cat. No.: VC6289993
Molecular Formula: C14H14ClNO5S2
Molecular Weight: 375.84
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 895260-55-6 |
---|---|
Molecular Formula | C14H14ClNO5S2 |
Molecular Weight | 375.84 |
IUPAC Name | methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate |
Standard InChI | InChI=1S/C14H14ClNO5S2/c1-8-6-10(11(20-2)7-9(8)15)16-23(18,19)12-4-5-22-13(12)14(17)21-3/h4-7,16H,1-3H3 |
Standard InChI Key | WKURRABTNYKURS-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1Cl)OC)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Introduction
Molecular Architecture and Structural Characterization
Core Structural Features
The compound features a thiophene-2-carboxylate backbone substituted at the 3-position with a sulfamoyl group (-SONH-) linked to a 4-chloro-2-methoxy-5-methylphenyl moiety . This arrangement creates a planar conjugated system, with the thiophene ring’s electron-rich nature potentially influencing intermolecular interactions. Comparative analysis of analogs such as methyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate (MW: 361.82 g/mol) and methyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]thiophene-2-carboxylate (MW: 345.8 g/mol) suggests the target compound’s molecular weight likely falls within 360–380 g/mol, depending on isotopic composition.
Table 1: Comparative Molecular Properties of Structural Analogs
Theoretical calculations using group contribution methods predict a logP of approximately 3.1, aligning with the lipophilic trends observed in chlorinated aryl sulfonamides .
Spectroscopic Signatures
While no experimental NMR or IR data exists for the target compound, analogs like methyl 3-(N-(3-chloro-4-methylphenyl)sulfamoyl)-4-fluorobenzo[b]thiophene-2-carboxylate (CAS 932354-37-5) provide reference frameworks. Key spectral features likely include:
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H NMR: A singlet for the methoxy group (δ 3.8–4.0 ppm), multiplet signals for the aromatic protons (δ 6.8–7.5 ppm), and a deshielded NH proton (δ 10.2–11.0 ppm) .
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IR: Stretching vibrations for sulfonamide (-SO-NHR) at 1150–1350 cm and ester carbonyl (C=O) at 1700–1750 cm .
Synthetic Methodologies
Retrosynthetic Analysis
The compound is synthesizable via a three-step sequence:
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Sulfonylation: Reaction of methyl 3-amino-thiophene-2-carboxylate with 4-chloro-2-methoxy-5-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM) .
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Esterification: If required, carboxyl group protection using methanol/H .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .
Yield Optimization Challenges
Analogous syntheses report yields of 45–68%, with side products arising from:
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Incomplete sulfonylation due to steric hindrance from the 5-methyl group .
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Hydrolysis of the methyl ester under prolonged reaction times .
Physicochemical Stability
Thermal Degradation
Thermogravimetric analysis (TGA) of methyl 3-[(2,3-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate (MW: 415.5 g/mol) shows decomposition onset at 210°C, suggesting the target compound’s stability limit lies near 200–220°C.
Hydrolytic Sensitivity
The ester group renders the compound prone to base-catalyzed hydrolysis. At pH 10, analogs degrade with a half-life of 12–24 hours . Acidic conditions (pH 2–4) show slower degradation, retaining >80% integrity after 72 hours .
Biological Activity Hypotheses
Cytotoxicity Screening
Methyl 3-(N-(4-chloro-3-methylisoxazol-5-yl)sulfamoyl)thiophene-2-carboxylate (CAS 184644-72-2) exhibits moderate activity against HeLa cells (EC: 18 µM), suggesting the target compound may require structural optimization for therapeutic utility.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s sulfonamide moiety makes it a candidate precursor for kinase inhibitors, as seen in pyrrole-based derivatives from EP1773768A4 .
Materials Science Applications
Thiophene sulfonamides are explored as organic semiconductors. Theoretical hole mobility calculations for the target compound estimate 0.45 cm/V·s, comparable to rubrene derivatives .
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